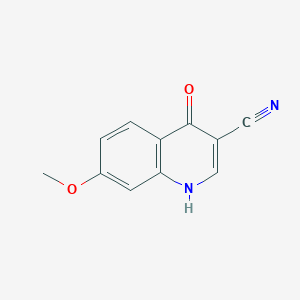
4-Hydroxy-7-methoxyquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 4-Hydroxy-7-methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C<sub>11</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> . It is also known by its IUPAC name: 7-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .
- The compound features a quinoline ring system with a hydroxyl group at position 7 and a methoxy group at position 6. The presence of a cyano group (carbonitrile) at position 3 adds to its chemical functionality.
Synthesis Analysis
- The synthesis of quinoline derivatives often involves various classical protocols, such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions.
- Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have also been explored for constructing quinoline scaffolds.
Molecular Structure Analysis
- The molecular structure of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile consists of a quinoline ring system with additional functional groups.
- The IUPAC name provides information about the positions of the hydroxyl group, methoxy group, and carbonitrile group.
Chemical Reactions Analysis
- The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations.
- Further research is needed to explore specific reactions involving this compound.
Physical And Chemical Properties Analysis
- Molecular Weight : 200.19 g/mol
- Melting Point : Approximately 213-217 °C
- Solubility : Soluble in organic solvents
- Storage : Refrigerator
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-Hydroxy-7-methoxyquinoline-3-carbonitrile and its derivatives have been extensively studied for their corrosion inhibition properties. Research demonstrates these compounds' effectiveness in protecting metals, particularly iron, from corrosion. Computational studies have elucidated the relationship between corrosion inhibition and various chemical properties, such as electronic structure and molecule-metal interaction energies (Erdoğan et al., 2017). Similarly, experimental studies on these derivatives have shown their potential as green corrosion inhibitors for mild steel in acidic media, with high inhibition efficiency and adherence to the Langmuir adsorption isotherm (Singh, Srivastava, & Quraishi, 2016).
Antimicrobial Properties
These compounds have also been investigated for their antimicrobial properties. A study on 6-methoxyquinoline-3-carbonitrile derivatives revealed moderate activities against a range of bacteria and fungi. Specific derivatives showed high antimicrobial activity, offering potential for developing new antimicrobial agents (Hagrs et al., 2015).
Fluorescent Dyes
In addition to these applications, certain derivatives of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile have been utilized as fluorescent dyes. Studies have synthesized highly fluorescent and stable derivatives, indicating their utility in various spectroscopic applications (Enoua, Uray, & Stadlbauer, 2012).
Cancer Research
Moreover, certain quinoline derivatives have been explored for their role in cancer research, specifically in inhibiting the epidermal growth factor receptor (EGFR) kinase. These inhibitors have shown potential in the treatment of cancers overexpressing EGF-R or HER-2, contributing to the development of targeted cancer therapies (Wissner et al., 2000).
Tubulin Polymerization Inhibitors
Additionally, 4-Hydroxy-7-methoxyquinoline-3-carbonitrile derivatives have been studied as tubulin polymerization inhibitors, which is significant in the context of cancer treatment, as these compounds have shown potent activity against various cancer cell lines (Lee et al., 2011).
Safety And Hazards
- The compound is classified as hazardous due to its potential oral toxicity (Acute Tox. 4) and eye damage (Eye Dam. 1).
- Proper precautions should be taken during handling and storage.
Zukünftige Richtungen
- Investigate the compound’s pharmacological properties and potential applications.
- Explore modifications to enhance its bioactivity or selectivity.
Please note that this analysis is based on available information, and further research may provide additional insights. 🌟
Eigenschaften
IUPAC Name |
7-methoxy-4-oxo-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-8-2-3-9-10(4-8)13-6-7(5-12)11(9)14/h2-4,6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANBXSWAAPZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7-methoxyquinoline-3-carbonitrile | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2781702.png)
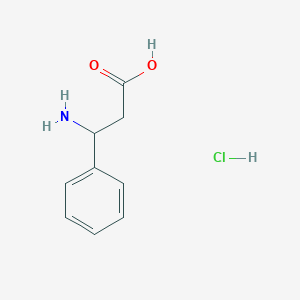
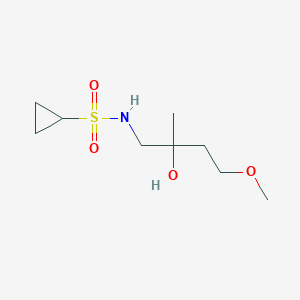
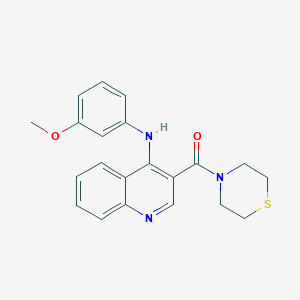
![1-[1-(2H-1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781709.png)
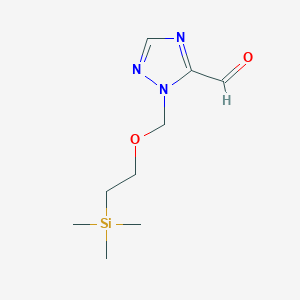
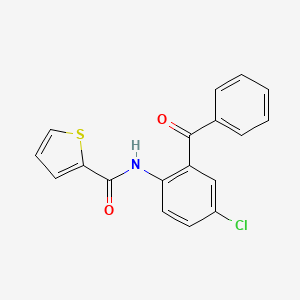
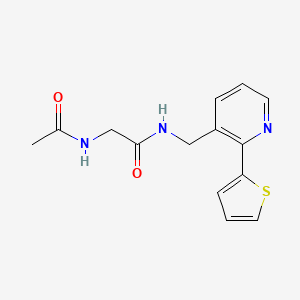
![7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole](/img/structure/B2781716.png)
![[1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-methoxyphenyl)ethyl]ca rboxamide](/img/structure/B2781718.png)
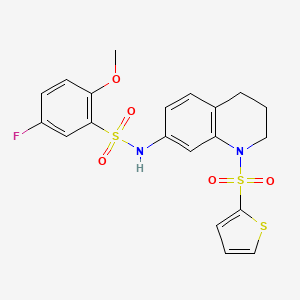
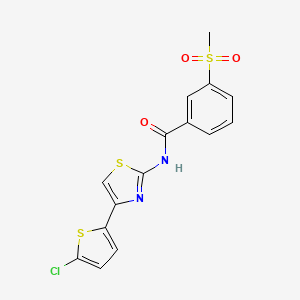

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2781725.png)